Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The compound also contains a thiadiazol ring and a benzoate ester group.Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis of New Heterocyclic Systems
Research has shown that compounds related to Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate can be involved in the synthesis of new heterocyclic systems. For example, ethyl 1-aminofuro(thieno)pyridine-2-carboxylates reacted with benzoyl isothiocyanate leading to thioureido derivatives, which upon intramolecular cyclization, produced thioxopyrido-furo(thieno)pyrimidin-ones. Further alkylation with alkyl dichlorides resulted in the formation of new pentacyclic systems containing thiazolo and thiazine rings, showing potential for creating diverse molecular structures with possible biological activities (Sirakanyan et al., 2015).
Antimicrobial Applications
Compounds synthesized from related chemical structures have demonstrated promising antimicrobial activity. A study synthesized new quinazolines, which were evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents. This research highlights the role of such compounds in developing new therapeutic agents against microbial infections (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-25-16(24)13-5-7-14(8-6-13)21-18-23-22-15(27-18)10-26-17-19-11(2)9-12(3)20-17/h5-9H,4,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMATROJHNPITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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